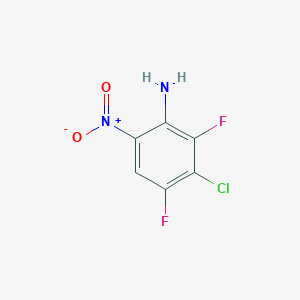

(S)-1-(Thiazol-2-YL)ethanamine

Vue d'ensemble

Description

Molecular Structure Analysis

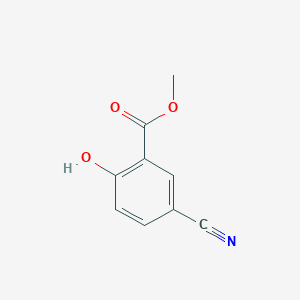

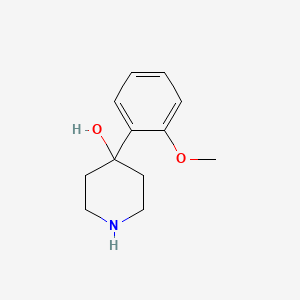

The IUPAC name of the compound is "(S)-1-(1H-1lambda3-thiazol-2-yl)ethan-1-amine" . The InChI code is "1S/C5H9N2S/c1-4(6)5-7-2-3-8-5/h2-4,8H,6H2,1H3/t4-/m0/s1" .Physical And Chemical Properties Analysis

“(S)-1-(Thiazol-2-YL)ethanamine” is a solid at room temperature . It should be stored in a sealed container in a dry room .Applications De Recherche Scientifique

Antihistamine Activity

(S)-1-(Thiazol-2-yl)ethanamine derivatives have been studied for their H1-antihistamine activity. Quantitative structure-activity relationship (QSAR) analyses have been conducted to understand the relationship between their chemical structure and biological activity. These studies have utilized thin-layer chromatography and regression analysis to predict the pharmacological activity of new drug candidates, indicating a potential for these compounds in the development of antihistamine drugs (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).

DNA Binding and Nuclease Activity

Research on Cu(II) complexes of tridentate ligands, including derivatives of (S)-1-(Thiazol-2-yl)ethanamine, revealed significant DNA binding propensity and nuclease activity. These complexes demonstrate the ability to bind to DNA and induce structural changes, suggesting potential applications in the study of DNA interactions and therapeutic interventions (Kumar et al., 2012).

Antimicrobial and Antifungal Properties

A series of (S)-1-(Thiazol-2-yl)ethanamine derivatives have been synthesized and screened for their antimicrobial and antifungal activities. Some compounds have shown activities comparable or slightly better than standard medicinal compounds, highlighting the potential of these derivatives in combating microbial and fungal infections (Pejchal et al., 2015).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Derivatives of (S)-1-(Thiazol-2-yl)ethanamine have been evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Certain derivatives have been identified as potent inhibitors, offering a promising avenue for the development of treatments for neurodegenerative conditions (Pejchal et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(1S)-1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLTCNKKZZNIC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292651 | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Thiazol-2-YL)ethanamine | |

CAS RN |

623143-42-0 | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)